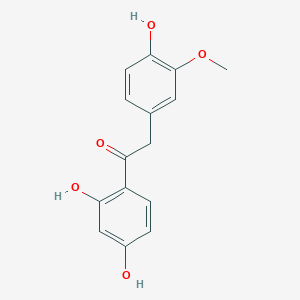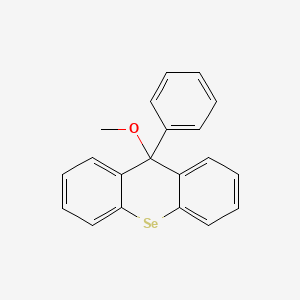
9-Methoxy-9-phenyl-9H-selenoxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-9-phenyl-9H-selenoxanthene: is an organic compound that belongs to the family of selenoxanthenes These compounds are characterized by the presence of a selenium atom in the xanthene structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group at the 9-position of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methoxy-9-phenyl-9H-selenoxanthene can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxides or selenones.
Reduction: The compound can also be reduced to form selenides, where the selenium atom is in a lower oxidation state.
Substitution: Substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 9-Methoxy-9-phenyl-9H-selenoxanthene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: Selenium is known for its antioxidant properties and its role in various biological processes .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Selenium-containing compounds have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .
Industry: In the materials science field, this compound can be used in the development of new materials with unique optical and electronic properties. Its structure allows for the design of materials with specific characteristics .
Mechanism of Action
The mechanism of action of 9-Methoxy-9-phenyl-9H-selenoxanthene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
9-Methoxy-9-phenyl-9H-xanthene: Similar structure but lacks the selenium atom.
9-Phenyl-9H-selenoxanthene: Lacks the methoxy group.
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 9-Methoxy-9-phenyl-9H-selenoxanthene is unique due to the presence of both the methoxy group and the selenium atom in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
52182-93-1 |
|---|---|
Molecular Formula |
C20H16OSe |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
9-methoxy-9-phenylselenoxanthene |
InChI |
InChI=1S/C20H16OSe/c1-21-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h2-14H,1H3 |
InChI Key |
JKBIDFWYALREFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2[Se]C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
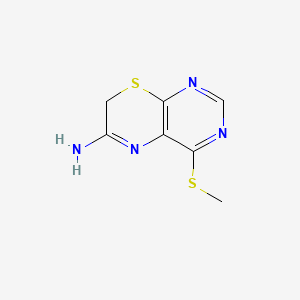
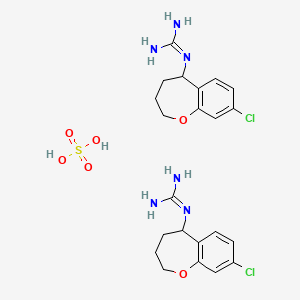
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
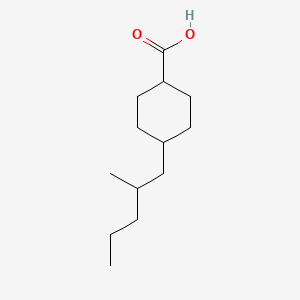
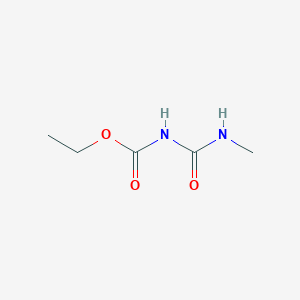

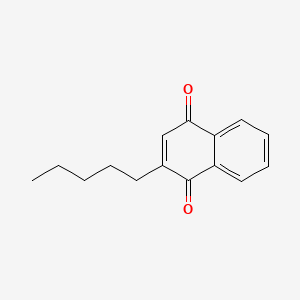
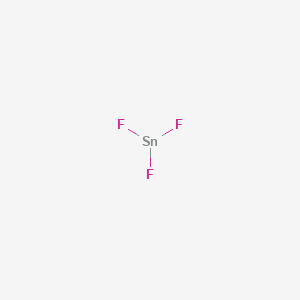
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
